

Discovery and history of 3-(Propionyloxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Propionyloxy)benzoic acid

Cat. No.: B1611900

[Get Quote](#)

An In-depth Technical Guide to **3-(Propionyloxy)benzoic Acid**: Synthesis, History, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of **3-(Propionyloxy)benzoic acid** (CAS 51988-36-4), a benzoic acid derivative. While the specific historical details of its initial discovery are not prominently documented, its emergence in scientific literature in the early 1980s suggests its synthesis for structure-activity relationship studies of aspirin analogues. This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol via esterification of 3-Hydroxybenzoic acid, and critically evaluates its documented biological activities. Particular focus is given to early research investigating its effects on platelet aggregation and inflammation, which revealed a complex and often counterintuitive pharmacological profile compared to its isomers. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking a foundational understanding of this specific organic molecule.

Introduction and Historical Context

3-(Propionyloxy)benzoic acid belongs to the family of acyloxybenzoic acids, which are structurally related to the well-known nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin). The history of this specific molecule is not marked by a singular, celebrated discovery. Instead, it appears to have been synthesized as part of broader research

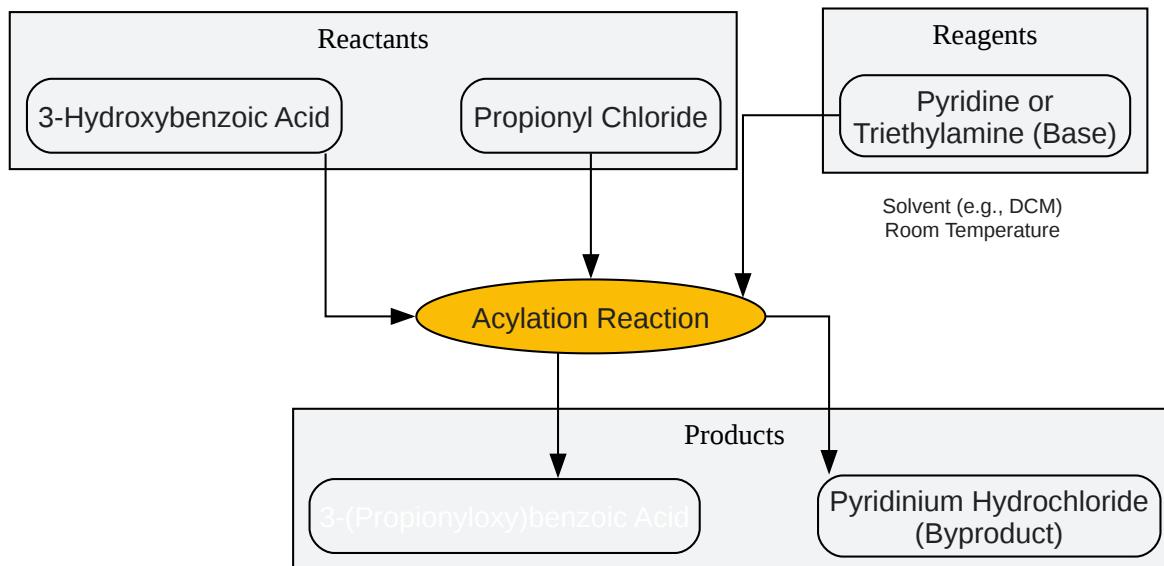
efforts in the late 1970s and early 1980s aimed at understanding the structural requirements for inhibiting the cyclooxygenase (COX) enzyme and modulating platelet aggregation.

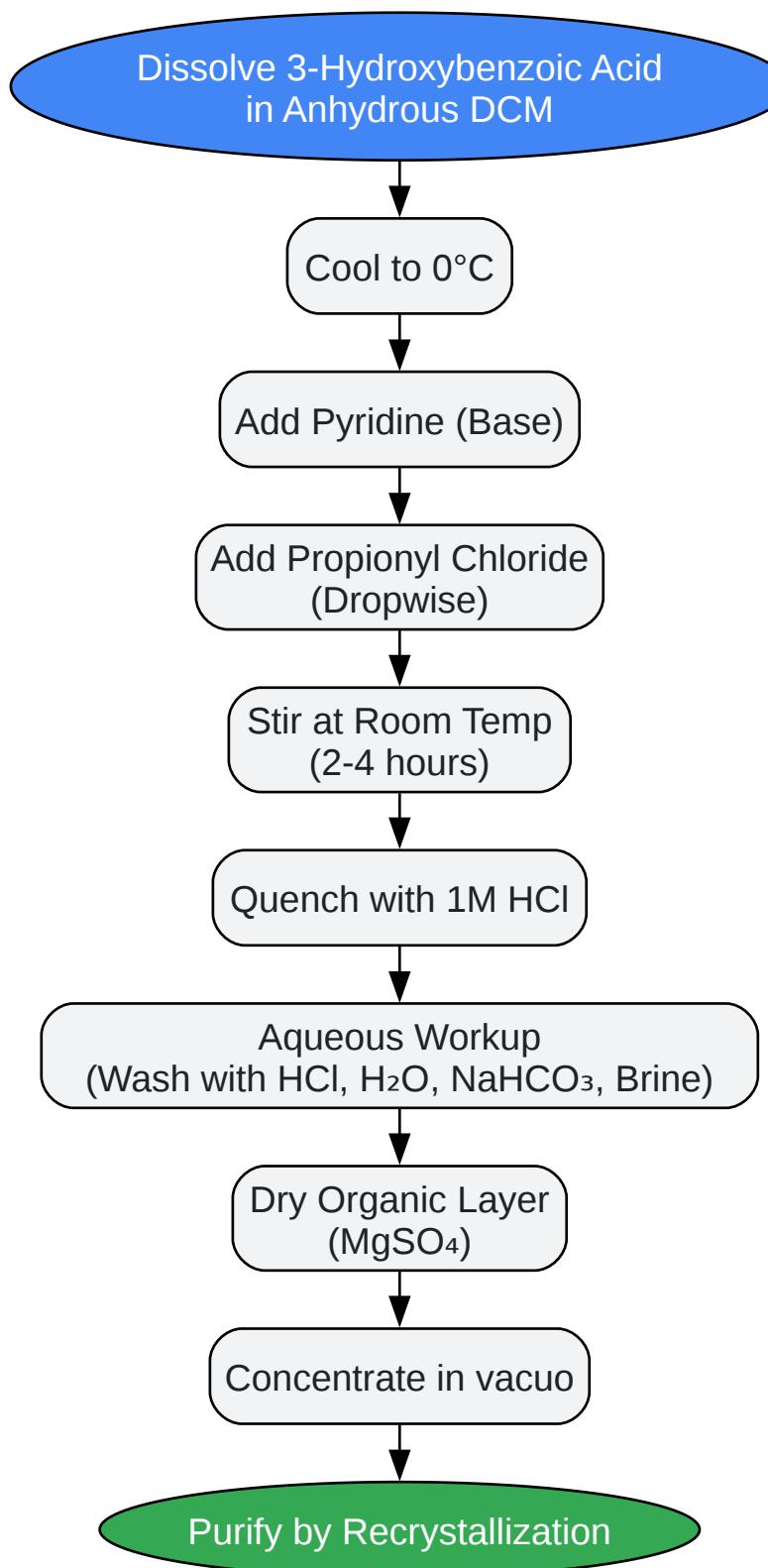
The parent compound, 3-hydroxybenzoic acid, is a naturally occurring phenolic acid found in plants like the pineapple and is a component of castoreum.^[1] Its isomers, particularly 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, have a much richer history. Salicylic acid is the famous precursor to aspirin, while esters of 4-hydroxybenzoic acid (parabens) became widely used as antimicrobial preservatives starting in the 1920s.^[1]

The study of **3-(Propionyloxy)benzoic acid**, referred to in early literature as 3-PBA, was a logical extension of this research, exploring how moving the acyloxy group from the ortho-position (position 2, as in aspirin) to the meta-position (position 3) would alter its biological effects.

Physicochemical Properties

3-(Propionyloxy)benzoic acid is a white to off-white solid at room temperature.^[2] Its key chemical and physical properties, compiled from authoritative databases, are summarized below.


Property	Value	Source
CAS Number	51988-36-4	PubChem ^[3] , ChemicalBook ^[4]
Molecular Formula	C ₁₀ H ₁₀ O ₄	PubChem ^[3] , Biosynth
Molecular Weight	194.18 g/mol	PubChem ^[3] , Biosynth
IUPAC Name	3-Propanoyloxybenzoic acid	PubChem ^[3]
Boiling Point	347.9 °C (Predicted)	Biosynth
Flash Point	139.2 °C (Predicted)	Biosynth
Purity	≥95% (Typical Commercial)	Sigma-Aldrich
Storage	Sealed in dry, room temperature	Sigma-Aldrich
SMILES	CCC(=O)OC1=CC=CC(=C1)C (=O)O	PubChem ^[3] , ChemScene ^[2]


Synthesis and Characterization

The most direct and common method for synthesizing **3-(Propionyloxy)benzoic acid** is the esterification of the phenolic hydroxyl group of 3-Hydroxybenzoic acid. This can be achieved efficiently using propionyl chloride in the presence of a base or by using propionic anhydride.

Synthesis Pathway via Acylation

The reaction involves the acylation of the phenolic hydroxyl group on 3-hydroxybenzoic acid. The carboxylic acid group is less nucleophilic and generally does not react under these conditions without specific activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemscene.com [chemscene.com]
- 3. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(propionyloxy)benzoic acid | 51988-36-4 [chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of 3-(Propionyloxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611900#discovery-and-history-of-3-propionyloxy-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com